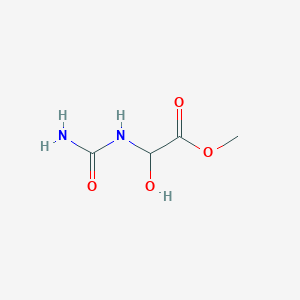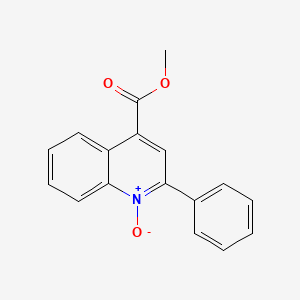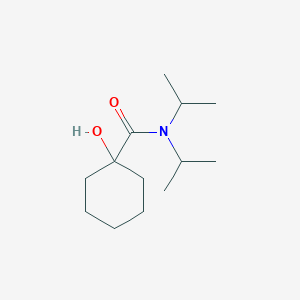
3-Chloro-3,7,11-trimethyldodec-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-3,7,11-trimethyldodec-1-yne is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and a chlorine atom attached to the third carbon. This compound is part of the alkyne family, which are unsaturated hydrocarbons with the general formula ( C_nH_{2n-2} ). The presence of the chlorine atom and the specific arrangement of methyl groups make this compound unique in its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3,7,11-trimethyldodec-1-yne typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,7,11-trimethyldodec-1-yne and a chlorinating agent.
Chlorination Reaction: The chlorination of 3,7,11-trimethyldodec-1-yne is carried out using reagents like thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to introduce the chlorine atom at the third carbon position.
Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-3,7,11-trimethyldodec-1-yne undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).
Reduction Reactions: The triple bond can be reduced to a double bond or single bond using hydrogenation catalysts such as palladium on carbon (Pd/C).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst under atmospheric or elevated pressure.
Major Products
Substitution: Formation of various substituted alkynes.
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Applications De Recherche Scientifique
3-Chloro-3,7,11-trimethyldodec-1-yne has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-3,7,11-trimethyldodec-1-yne involves its interaction with molecular targets through its reactive alkyne and chlorine functional groups. The alkyne group can participate in cycloaddition reactions, while the chlorine atom can undergo nucleophilic substitution. These interactions can modulate biological pathways and chemical processes, leading to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-3,7,11-trimethyldodec-1-yne: Similar structure with a bromine atom instead of chlorine.
3-Iodo-3,7,11-trimethyldodec-1-yne: Similar structure with an iodine atom instead of chlorine.
3-Chloro-3,7,11-trimethyldodec-2-yne: Similar structure with the chlorine atom at a different position.
Uniqueness
3-Chloro-3,7,11-trimethyldodec-1-yne is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties compared to its analogs. The presence of the chlorine atom at the third carbon and the alkyne group at the first carbon position contribute to its unique chemical behavior and applications.
Propriétés
Numéro CAS |
64329-92-6 |
|---|---|
Formule moléculaire |
C15H27Cl |
Poids moléculaire |
242.83 g/mol |
Nom IUPAC |
3-chloro-3,7,11-trimethyldodec-1-yne |
InChI |
InChI=1S/C15H27Cl/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h1,13-14H,7-12H2,2-5H3 |
Clé InChI |
RRTBDRZNUBDXDE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)(C#C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


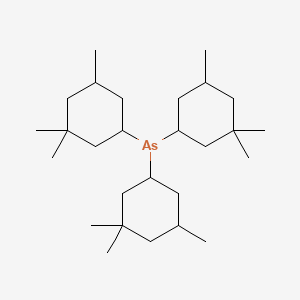
![14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene](/img/structure/B14483442.png)
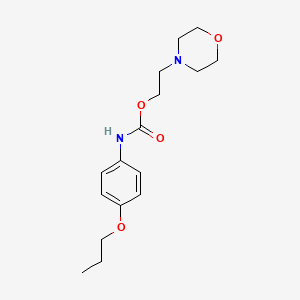
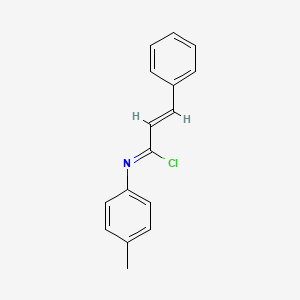
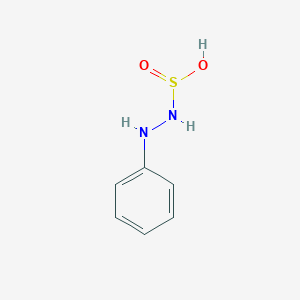
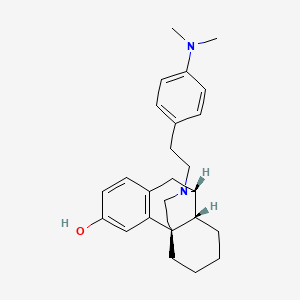
![(12bS)-3,4,6,7,12,12b-Hexahydroindolo[2,3-a]quinolizin-2(1H)-one](/img/structure/B14483470.png)



methanone](/img/structure/B14483493.png)
